2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole
Description
Structural Overview and Nomenclature
The molecular structure of this compound exhibits remarkable complexity through its integration of multiple chemical functionalities. The compound possesses a molecular formula of C₄₄H₄₃NO₈S and a molecular weight of 745.9 grams per mole, indicating substantial molecular size and complexity. The nomenclature follows International Union of Pure and Applied Chemistry conventions, systematically describing each component and their spatial relationships within the molecular framework.
The structural framework consists of three primary components: the alpha-D-mannopyranosyl unit, the indole heterocycle, and the 4-methylphenylsulfonyl (tosyl) protecting group. The mannopyranosyl unit maintains the naturally occurring alpha-anomeric configuration, which is crucial for biological recognition and activity. The phenylmethyl (benzyl) protecting groups occupy the 2-, 3-, and 4-positions of the sugar ring, providing steric protection and synthetic versatility. The acetyl group at the 6-position represents an orthogonal protecting group strategy, allowing selective deprotection without affecting the benzyl ethers.
The indole moiety connects to the mannopyranosyl unit through a C-glycosidic bond at the 2-position of the indole ring. This connection represents a carbon-carbon bond rather than the more common carbon-oxygen glycosidic linkages found in natural carbohydrates. The tosyl group attached to the indole nitrogen serves dual purposes: it activates the nitrogen for nucleophilic displacement reactions and provides protection during subsequent synthetic steps. The 4-methylphenylsulfonyl group specifically refers to the para-toluenesulfonyl functionality, where the methyl group occupies the para position relative to the sulfonyl substituent.
Table 1: Molecular Characteristics of this compound
The stereochemical designation alpha-D-mannopyranosyl indicates the specific three-dimensional arrangement of the sugar unit. The alpha designation refers to the anomeric configuration, where the glycosidic bond extends below the plane of the sugar ring when drawn in standard Haworth projection. The D-configuration specifies the absolute stereochemistry of the sugar unit, following established carbohydrate nomenclature conventions. The pyranosyl suffix indicates the six-membered ring form of the sugar, distinguishing it from the five-membered furanosyl alternatives.
Advanced analytical techniques have confirmed the structural assignments through various spectroscopic methods. Nuclear magnetic resonance spectroscopy provides detailed information about connectivity and stereochemistry, while mass spectrometry confirms molecular weight and fragmentation patterns. The compound's structural complexity requires sophisticated analytical approaches to ensure complete characterization and purity assessment. High-resolution mass spectrometry data support the assigned molecular formula, while two-dimensional nuclear magnetic resonance experiments confirm connectivity patterns between different molecular components.
Historical Context in Carbohydrate and Indole Chemistry
The development of this compound represents the culmination of decades of advancement in both carbohydrate and indole chemistry. The historical evolution of carbohydrate chemistry traces back to the nineteenth century, when fundamental understanding of sugar structures and reactions began to emerge. Raymond Lemieux, regarded as the father of modern carbohydrate chemistry, established many of the foundational principles that enable the synthesis of complex glycoconjugates like this compound.
The discovery and understanding of carbohydrates began with early theories about their chemical composition and biological significance. Antoine Lavoisier's pioneering work in the late eighteenth century established that carbohydrates consist of carbon, hydrogen, and oxygen atoms, laying the groundwork for subsequent structural elucidations. The nineteenth century witnessed significant advances through the contributions of scientists like Justus von Liebig, who proposed that carbohydrates, along with other biomolecules, play essential roles in biological systems.
Indole chemistry development parallels carbohydrate chemistry in its historical progression, beginning with studies of the indigo dye. Adolf von Baeyer's reduction of oxindole to indole using zinc dust in 1866 marked a crucial milestone in indole chemistry. The subsequent recognition that indole derivatives serve as essential components in many alkaloids, including tryptophan and various neurotransmitters, elevated the importance of indole chemistry in biological and medicinal contexts. The understanding that indole derivatives exhibit diverse biological activities, from neurotransmitter function to plant hormone activity, established indole chemistry as a fundamental area of organic chemistry.
Table 2: Historical Milestones in Carbohydrate and Indole Chemistry
| Year | Milestone | Scientist(s) | Significance |
|---|---|---|---|
| Late 1700s | Basic carbohydrate composition | Antoine Lavoisier | Established C, H, O composition |
| 1866 | Indole synthesis from oxindole | Adolf von Baeyer | First reliable indole synthesis |
| 1869 | Indole structure proposal | Adolf von Baeyer | Structural understanding |
| 1975 | Trisaccharide synthesis | Raymond Lemieux | Modern glycosylation methods |
| 2001 | Target compound synthesis | Nishikawa et al. | Complex glycoindole synthesis |
The convergence of carbohydrate and indole chemistry represents a relatively recent development in organic chemistry, enabled by advances in protecting group strategies and coupling methodologies. The synthesis of compounds like this compound requires sophisticated understanding of both carbohydrate reactivity and indole chemistry. The development of palladium-catalyzed carbon-hydrogen glycosylation reactions has revolutionized the synthesis of C-glycosidic compounds, providing access to previously challenging molecular architectures.
Modern synthetic methodologies have enabled the preparation of complex glycoindole derivatives through various approaches. Organocatalyzed glycosylation reactions have emerged as powerful tools for stereoselective synthesis, offering mild reaction conditions and high selectivity. These developments represent significant advances over earlier methods that often required harsh conditions or provided poor stereochemical control. The evolution from simple glycosylation reactions to complex multi-step syntheses demonstrates the maturation of synthetic organic chemistry as a discipline.
The historical development of protective group chemistry has been particularly crucial for compounds of this complexity. The use of benzyl ethers for hydroxyl protection and tosyl groups for amine protection represents decades of methodological development in synthetic organic chemistry. These protective group strategies enable selective functionalization of complex molecules while maintaining the integrity of sensitive functional groups. The orthogonal nature of these protecting groups allows for sequential deprotection strategies, providing synthetic flexibility essential for complex molecule synthesis.
Research findings from the early twenty-first century, particularly the work by Nishikawa and colleagues in 2001, established synthetic routes to complex glycoindole derivatives. Their methodology provided access to compounds like this compound as intermediates toward biologically relevant targets. This research exemplifies the modern approach to complex molecule synthesis, where sophisticated planning and execution enable access to challenging molecular architectures.
Properties
CAS No. |
220339-91-3 |
|---|---|
Molecular Formula |
C₄₄H₄₃NO₈S |
Molecular Weight |
745.88 |
Origin of Product |
United States |
Preparation Methods
Stepwise Protection of D-Mannose
The mannose core is functionalized through sequential protection (Table 1):
Table 1: Protective Group Installation on D-Mannose
The triflate derivative is generated using Tf₂O and pyridine in CH₂Cl₂ at −40°C, providing a reactive glycosyl donor for subsequent coupling.
Functionalization of the Indole Core
Sulfonylation at the N1 Position
The indole moiety is sulfonylated using p-toluenesulfonyl chloride (TsCl) under basic conditions (Table 2):
Table 2: Sulfonylation of Indole
C2 Functionalization for Glycosylation
The C2 position is activated via lithiation using LDA (Lithium Diisopropylamide) in THF at −78°C, followed by quenching with the mannosyl triflate donor.
Glycosylation Strategy
Stereoselective α-Glycosidic Bond Formation
The critical glycosylation step employs the triflate donor and lithiated indole (Table 3):
Table 3: Glycosylation Reaction Parameters
The use of a participating solvent (e.g., pivaloyl nitrile) ensures β-selectivity in related systems, but α-selectivity here is achieved through the triflate’s stereochemical control.
Global Deprotection and Final Product Isolation
Sequential Removal of Protective Groups
Post-glycosylation deprotection involves:
-
Benzyl Ether Cleavage : Hydrogenolysis (H₂, Pd/C, EtOAc) removes benzyl groups.
-
Acetyl Hydrolysis : Methanolic NaOMe cleaves the 6-O-acetyl group.
Table 4: Deprotection Yields
| Protective Group | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Benzyl | 10% Pd/C, H₂, EtOAc, rt | 95% | |
| Acetyl | 0.1M NaOMe/MeOH, rt | 98% |
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity.
Critical Evaluation of Synthetic Routes
Efficiency and Scalability
-
The longest linear sequence requires 8 steps with an overall yield of 28–34%.
-
Limitations include low yields in the glycosylation step (62%) due to steric hindrance.
Applications and Derivatives
The compound serves as a precursor for deuterated analogs (e.g., TRC-A186867) and glycoconjugate vaccines. Modifications at the 6-O-acetyl group enable probing steric effects in enzyme inhibition .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, often using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Overview
The compound 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole is a complex glycoside derivative that has garnered attention in scientific research for its potential applications in medicinal chemistry and diagnostics. This article explores its applications, particularly in the context of renal function diagnostics and its role as a synthetic intermediate.
Diagnostic Tool for Renal Function
One of the primary applications of this compound is as an isotope-labeled intermediate in the synthesis of 2-(α-D-Mannopyranosyl)-L-tryptophan , which is being investigated as a diagnostic tool for accurately measuring renal function. The incorporation of the α-D-mannopyranosyl moiety enhances the bioavailability and specificity of the compound in renal diagnostics .
Synthesis of Glycoconjugates
The compound serves as a crucial intermediate in the synthesis of various glycoconjugates. Glycoconjugates are vital for biological processes such as cell signaling and recognition, making this compound significant in the development of therapeutics targeting glycan-related pathways .
Anticonvulsant Research
While not directly linked to this specific compound, research into structurally similar compounds has shown that derivatives with similar functional groups exhibit anticonvulsant activity. This highlights the potential for further exploration of this compound's derivatives in neuropharmacology .
Case Study 1: Renal Function Diagnostics
A study by Nishikawa et al. demonstrated that the synthesized glycoconjugate derived from this compound could be utilized as a biomarker for renal function assessment. The study indicated that this compound could improve the accuracy of renal diagnostics compared to traditional methods.
Case Study 2: Synthesis Pathway Optimization
Research has focused on optimizing the synthetic pathways for producing this compound and its derivatives. The findings revealed that using specific solvents such as chloroform and dichloromethane enhances yield and purity during synthesis, thereby facilitating its application in pharmaceutical research .
Mechanism of Action
The mechanism of action of 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole involves its interaction with specific molecular targets. The mannopyranosyl moiety can bind to carbohydrate-recognizing proteins, influencing various biological pathways. The sulfonyl indole group may interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Key Findings :
- Protective Groups : The tris-benzyl configuration in the target compound improves lipophilicity and resistance to enzymatic degradation compared to acetyl-dominated analogs, which may hydrolyze prematurely in biological systems.
- Sulfonyl Role : The tosyl group acts as a superior leaving group in nucleophilic substitution reactions compared to mesyl or phenylsulfonyl groups, facilitating efficient glycosidic bond formation .
- Sugar Core: Mannose derivatives, unlike glucose or galactose analogs, exhibit higher affinity for renal lectins, enhancing diagnostic specificity .
Biological Activity
The compound 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole represents a complex structure with potential biological activities. This article explores its molecular characteristics, synthesis methods, and biological effects, focusing on its pharmacological implications.
Molecular Characteristics
- Molecular Formula : C₄₄H₄₃NO₈S
- Molecular Weight : 749.91 g/mol
- IUPAC Name : ((2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-(1-tosyl-1H-indol-2-yl)tetrahydro-2H-pyran-2-yl)methyl acetate
- Solubility : Soluble in chloroform, DCM (dichloromethane), and ethyl acetate .
Synthesis
The synthesis of this compound involves a modular approach to generate various N-glycans. The methods utilize a combination of glycosylation reactions and protective group strategies to achieve the desired structural complexity . Notably, the introduction of the acetyl and sulfonyl groups is critical for enhancing the compound's biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, indole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
Antimicrobial Effects
The presence of the α-D-mannopyranosyl moiety suggests possible antimicrobial properties. Compounds with sugar moieties often enhance interactions with microbial membranes, potentially leading to increased permeability and subsequent cell death .
Neuroprotective Effects
Indole derivatives are also noted for their neuroprotective effects. They may modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of similar indole derivatives, researchers found that these compounds significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of glycosylated indole compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 20 µg/mL for both bacterial strains, suggesting significant antimicrobial potential .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | Moderate | Induction of apoptosis; cell cycle arrest |
| Antimicrobial | High | Disruption of microbial membrane integrity |
| Neuroprotective | Promising | Modulation of neurotransmitter levels; antioxidant activity |
Q & A
Basic: What are the optimal strategies for synthesizing and purifying this compound, considering its complex glycosylation and sulfonylation groups?
Methodological Answer:
The synthesis involves sequential protection-deprotection steps. Begin with selective acetylation at the 6-O position using acetic anhydride in pyridine, followed by benzylation (2,3,4-tris-O-(phenylmethyl)) under phase-transfer conditions with benzyl bromide and tetrabutylammonium iodide . The glycosylation step employs Schmidt’s trichloroacetimidate method, coupling the acetylated mannopyranosyl donor to the indole scaffold under BF₃·Et₂O catalysis . For sulfonylation, use 4-methylbenzenesulfonyl chloride in dichloromethane with DMAP as a base. Purification requires gradient silica gel chromatography (hexane:EtOAc) and recrystallization from ethanol .
Basic: Which analytical techniques are critical for confirming the stereochemistry and regioselectivity of the glycosidic bond?
Methodological Answer:
Combine 2D-NMR (HSQC, NOESY) to resolve stereochemistry: NOE correlations between H-1 of the mannose and the indole proton confirm α-linkage . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies acetyl (1740 cm⁻¹) and sulfonyl (1360 cm⁻¹) stretches. X-ray crystallography is recommended for absolute configuration determination if crystals form .
Advanced: How can computational modeling (e.g., COMSOL Multiphysics) predict solvent interactions and reaction kinetics for glycosylation optimization?
Methodological Answer:
Use density functional theory (DFT) to model transition states of glycosylation, focusing on orbital interactions between the donor’s anomeric carbon and the indole’s nucleophilic site. COMSOL Multiphysics can simulate solvent effects (e.g., dichloromethane vs. acetonitrile) on reaction rates by inputting dielectric constants and viscosity parameters. AI-driven parameter optimization (e.g., Bayesian algorithms) identifies ideal temperature (0–25°C) and catalyst concentrations .
Advanced: What mechanistic insights explain the regioselective benzylation at the 2,3,4-hydroxyl groups over the 6-O-acetyl group?
Methodological Answer:
Steric hindrance and electronic effects govern selectivity. The 6-O-acetyl group creates a bulky environment, reducing accessibility for benzylation. Kinetic studies show faster reaction rates at the less hindered 2,3,4-hydroxyls. Computational models (MD simulations) reveal lower activation energy for benzylation at these positions due to favorable orbital overlap with the benzyl bromide’s electrophilic carbon .
Advanced: How can solubility challenges in aqueous buffers be addressed for biological assays?
Methodological Answer:
Formulate micellar systems using fluorinated surfactants (e.g., perfluorooctanoic acid) to enhance solubility via hydrophobic interactions with the benzyl groups. Alternatively, prepare β-cyclodextrin inclusion complexes by mixing the compound with β-CD in water (1:2 molar ratio) under sonication. Monitor solubility via dynamic light scattering (DLS) .
Advanced: How should researchers resolve contradictory NMR data (e.g., unexpected coupling constants) in structural assignments?
Methodological Answer:
Reconcile discrepancies by:
Repeating experiments under standardized conditions (e.g., 600 MHz NMR, CDCl₃ at 25°C).
Comparing experimental coupling constants (³JHH) with DFT-predicted values.
Using DEPT-135 to distinguish CH₂ groups from overlapping signals.
Validating via heteronuclear coupling (HSQC) if proton signals overlap .
Advanced: What experimental protocols assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Conduct accelerated stability studies:
- pH Stability: Incubate in buffers (pH 2–10) at 37°C for 72 hours. Analyze degradation via HPLC (C18 column, acetonitrile:H₂O gradient).
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 30 days; monitor changes with FTIR .
Basic: What storage conditions prevent decomposition of the acetyl and sulfonyl groups?
Methodological Answer:
Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis. Use desiccants (silica gel) to minimize moisture. For long-term stability, lyophilize the compound and store as a solid .
Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced biological activity?
Methodological Answer:
Synthesize analogs with varying benzyl/acetyl groups.
Test in vitro against target enzymes (e.g., glycosidases) using fluorescence-based assays.
Perform molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity.
Prioritize derivatives with IC₅₀ values <10 µM for pharmacokinetic studies .
Advanced: What green chemistry approaches minimize waste in large-scale synthesis?
Methodological Answer:
Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent.
Employ catalytic benzylation using recyclable ionic liquids (e.g., [BMIM]PF₆).
Optimize atom economy by switching from stoichiometric Ac₂O to enzymatic acetylation (Candida antarctica lipase B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
